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Compound of Interest

Compound Name: 4,4-dimethoxybutanoic Acid

CAS No.: 35848-90-9

Cat. No.: B3189827

Get Quote

Executive Summary: The "Masked" Aldehyde
Strategy
4,4-Dimethoxybutanoic acid (CAS 35848-90-9) and its methyl ester (Methyl 4,4-

dimethoxybutanoate, CAS 10203-30-2) serve as stable, shelf-ready surrogates for succinic

semialdehyde (SSA). Free SSA is notoriously unstable, prone to rapid polymerization and

oxidation. By masking the aldehyde as a dimethyl acetal, this precursor allows chemists to

introduce a C4-aldehyde motif into complex molecules without the handling difficulties of the

free aldehyde.

This guide details the synthesis, reactivity, and critical role of this synthon in the manufacturing

of pyrrolo[2,3-d]pyrimidine based Janus kinase (JAK) inhibitors (e.g., Ruxolitinib, Tofacitinib).
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Property Data

IUPAC Name 4,4-Dimethoxybutanoic acid

CAS Number 35848-90-9 (Acid) / 10203-30-2 (Methyl Ester)

Molecular Formula C₆H₁₂O₄

Molecular Weight 148.16 g/mol

Appearance Colorless to pale yellow viscous liquid

Solubility
Soluble in MeOH, EtOH, THF, DCM; Sparingly

soluble in water (acid form)

Stability
Stable under basic and neutral conditions.[1]

Labile to aqueous acid (releases aldehyde).

Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive;

hydrolysis of the acetal occurs rapidly below pH 4.

Synthesis & Preparation Routes
A. Industrial Route: Hydroformylation of Methyl Acrylate
The most scalable route, utilized by major manufacturers (e.g., Kuraray), involves the

hydroformylation of methyl acrylate in the presence of methanol. This "one-pot" process installs

the formyl group and protects it simultaneously.

Reagents: Methyl acrylate, CO/H₂, MeOH, Rhodium catalyst.

Mechanism: The rhodium catalyst facilitates the insertion of CO/H₂ at the terminal carbon

(anti-Markovnikov), followed by immediate reaction with methanol to form the acetal.

B. Laboratory Route: Ring Opening of -Butyrolactone
For smaller scale preparation where hydroformylation equipment is unavailable:

Acidic Methanolysis:

-Butyrolactone is refluxed with MeOH/H₂SO₄ to yield Methyl 4-hydroxybutanoate.
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Oxidation: Swern or Dess-Martin oxidation yields Methyl 4-oxobutanoate (Succinic

semialdehyde methyl ester).

Protection: Immediate treatment with trimethyl orthoformate and p-TsOH yields Methyl 4,4-

dimethoxybutanoate.

Core Reactivity & Mechanisms
The utility of 4,4-dimethoxybutanoic acid lies in its orthogonal reactivity. The carboxylic acid

can be coupled to amines or alcohols while the aldehyde remains dormant (protected).

Pathway A: Selective Ester Hydrolysis (Preserving the
Acetal)
To use the acid functionality, the methyl ester must be hydrolyzed without touching the acetal.

Reagent: LiOH (Lithium Hydroxide) in THF/Water (4:1).

Why: LiOH is mild; the reaction remains basic throughout, preventing acetal hydrolysis.

Critical Step: Acidification during workup must be carefully controlled (to pH ~5-6) or

performed rapidly at 0°C to avoid deprotection.

Pathway B: In Situ Deprotection to Succinic
Semialdehyde

Reagent: aqueous HCl or TFA.

Application: Generation of SSA for enzymatic assays (GABA transaminase studies) or

immediate Wittig olefination.

Pathway C: Heterocycle Formation (The JAK Inhibitor
Route)
This is the most commercially significant application. The derivative Ethyl 2-cyano-4,4-

dimethoxybutyrate is cyclized with formamidine to build the pyrrolo[2,3-d]pyrimidine core found

in JAK inhibitors.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3189827/docs?utm_src=pdf-body#technical-guide-4-4-dimethoxybutanoic-acid-as-a-versatile-synthon-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3189827?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Case Study: Synthesis of Pyrrolo[2,3-d]pyrimidine
(Ruxolitinib Core)
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is the structural foundation of drugs like Ruxolitinib

and Tofacitinib. The synthesis relies on the condensation of a 4,4-dimethoxybutanoate

derivative.

Step-by-Step Mechanism:
Alpha-Functionalization: Ethyl 2-cyanoacetate is alkylated with 2-bromo-1,1-

dimethoxyethane (or reacted via the 4,4-dimethoxybutanoate pathway) to form Ethyl 2-

cyano-4,4-dimethoxybutyrate.

Pyrimidine Formation: Condensation with formamidine acetate yields the pyrimidine ring. The

acetal is still intact.

Cyclization: Acid-catalyzed deprotection releases the aldehyde, which immediately

condenses with the adjacent amine (intramolecular cyclization) to close the pyrrole ring.

Figure 1: Synthesis of the JAK Inhibitor Core using the Dimethoxybutanoate Scaffold

Ethyl 2-cyano-4,4-
dimethoxybutyrate

Intermediate
Pyrimidine

Condensation
(NaOEt/EtOH)

Formamidine
Acetate

Acid (HCl)
Deprotection

Aldehyde Release 7H-pyrrolo[2,3-d]
pyrimidine-4-ol

Intramolecular
Cyclization Ruxolitinib/Tofacitinib

(JAK Inhibitors)

Chlorination &
Coupling

Click to download full resolution via product page

Figure 1: The "masked aldehyde" allows the formation of the pyrimidine ring first, followed by

controlled release of the aldehyde to close the second ring.

Experimental Protocol: Selective Hydrolysis
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Objective: Convert Methyl 4,4-dimethoxybutanoate to 4,4-dimethoxybutanoic acid without

hydrolyzing the acetal.

Materials:

Methyl 4,4-dimethoxybutanoate (1.0 eq)

Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 eq)

THF (Tetrahydrofuran), HPLC grade

Distilled Water

Procedure:

Dissolution: Dissolve Methyl 4,4-dimethoxybutanoate (10 mmol, 1.62 g) in THF (20 mL).

Addition: Prepare a solution of LiOH·H₂O (15 mmol, 0.63 g) in water (5 mL). Add this

dropwise to the THF solution at 0°C.

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The ester spot (

) should disappear; the acid stays at the baseline.

Workup (Critical):

Concentrate the mixture under reduced pressure to remove THF.

Cool the remaining aqueous solution to 0°C.

Carefully acidify with 1M Citric Acid (mild acid) to pH 5–6. Do not use strong mineral acids

(HCl) or lower the pH < 4, as this will cleave the acetal.

Extract immediately with Ethyl Acetate (3 x 20 mL).

Isolation: Dry the combined organics over Na₂SO₄, filter, and concentrate.

Yield: Typically 85–95% as a viscous oil.
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Validation: ¹H NMR (CDCl₃) should show the acetal proton as a triplet at

~4.4 ppm and two methoxy singlets at

~3.3 ppm.

Visualizing the "Masked" Reactivity
The following diagram illustrates the divergent pathways available to this precursor, highlighting

its versatility in avoiding the instability of succinic semialdehyde.

Figure 2: Divergent Synthesis Pathways from 4,4-Dimethoxybutanoic Acid
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Figure 2: Strategic divergence allows access to GABA analogs, pyrrolinones, and complex

APIs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b3189827?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3189827?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

